5-PHENYLOXOLAN-3-ONE

Catalog No.
S6560449
CAS No.
99875-61-3
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-PHENYLOXOLAN-3-ONE

CAS Number

99875-61-3

Product Name

5-PHENYLOXOLAN-3-ONE

IUPAC Name

5-phenyloxolan-3-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

JQLBLPDNRKSRDY-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC1=O)C2=CC=CC=C2

5-Phenyloxolan-3-one is a chemical compound characterized by its unique oxolane (tetrahydrofuran) structure with a phenyl group attached. It belongs to the class of gamma-butyrolactones, which are cyclic esters formed from hydroxy acids. The molecular formula for 5-Phenyloxolan-3-one is C9H10O2C_9H_{10}O_2, and its structure includes a five-membered lactone ring that contributes to its chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential applications and reactivity.

Typical of lactones and cyclic esters. Key reactions include:

  • Nucleophilic Attack: The carbonyl carbon in the lactone can undergo nucleophilic attack by various nucleophiles, leading to ring-opening reactions that can form linear or branched products.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the lactone can hydrolyze to yield the corresponding hydroxy acid.
  • Esterification: The compound can react with alcohols to form esters, which may have different properties and applications.
  • Reduction Reactions: 5-Phenyloxolan-3-one can be reduced to form alcohol derivatives, further expanding its chemical utility.

The biological activity of 5-Phenyloxolan-3-one has been explored in various studies, revealing several potential health benefits:

  • Antioxidant Properties: Compounds in the gamma-butyrolactone family exhibit antioxidant activity, which may help mitigate oxidative stress in biological systems.
  • Neuroprotective Effects: Some derivatives have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Activity: There is evidence that 5-Phenyloxolan-3-one and its derivatives may possess antimicrobial properties against certain bacterial strains.

Several synthetic routes have been developed for the preparation of 5-Phenyloxolan-3-one:

  • Intramolecular Esterification: This method involves the cyclization of hydroxy acids or their derivatives under acidic conditions to form the lactone.
  • Grignard Reactions: The use of Grignard reagents can facilitate the formation of phenyl-substituted compounds by reacting with appropriate carbonyl precursors.
  • Catalytic Methods: Catalysts such as Lewis acids or transition metals can enhance reaction rates and selectivity during synthesis.

5-Phenyloxolan-3-one has several applications across different fields:

  • Pharmaceuticals: Its potential neuroprotective and antioxidant properties make it a candidate for drug development targeting neurodegenerative diseases.
  • Flavoring Agents: Due to its pleasant aroma, it may be used as a flavoring agent in food products.
  • Cosmetics: Its antioxidant properties could also be beneficial in cosmetic formulations aimed at skin protection.

Studies have highlighted the interaction of 5-Phenyloxolan-3-one with various biological molecules:

  • Enzyme Inhibition: Research indicates that derivatives of this compound can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Binding Affinity: The compound's ability to bind to receptor sites suggests it could modulate biological responses, making it a subject of interest for drug design.

Several compounds share structural similarities with 5-Phenyloxolan-3-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Gamma-Hydroxybutyric AcidC4H8O3Known for its central nervous system effects
Gamma-ValerolactoneC5H10O2Exhibits similar lactone properties but larger size
3-Hydroxybutyric AcidC4H8O3Involved in metabolic processes; smaller structure

Uniqueness of 5-Phenyloxolan-3-one

5-Phenyloxolan-3-one is distinguished by its phenyl substitution at the 5-position of the oxolane ring, which enhances its biological activity compared to other gamma-butyrolactones. This substitution contributes to its unique chemical reactivity and potential therapeutic applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 g/mol

Monoisotopic Mass

162.068079557 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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